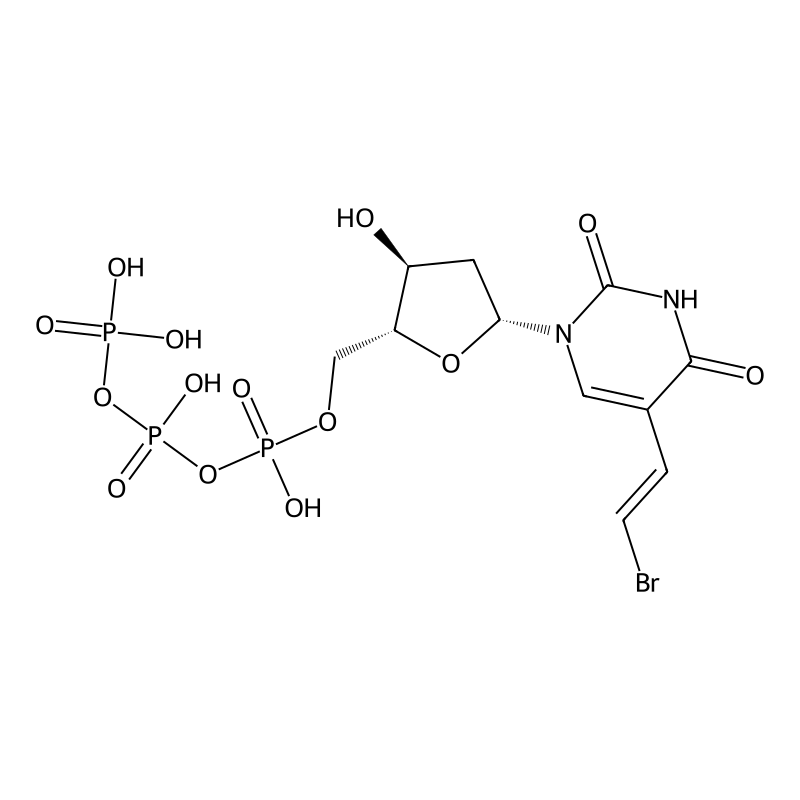5-(2-Bromovinyl)-2'-deoxyuridine-5'-triphosphate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
5-(2-Bromovinyl)-2'-deoxyuridine-5'-triphosphate is a nucleoside analog that plays a significant role in antiviral therapy, particularly against herpes simplex virus type 1 and varicella-zoster virus. This compound is characterized by the presence of a bromovinyl group at the 5-position of the deoxyuridine moiety, which enhances its antiviral activity. The molecular formula for this compound is C₁₁H₁₆BrN₂O₁₄P₃, and it exists as a triphosphate, making it an important substrate for DNA synthesis and viral replication processes .
5-(2-Bromovinyl)-2'-deoxyuridine-5'-triphosphate exhibits potent antiviral activity against herpes simplex virus type 1 and varicella-zoster virus. Its selectivity stems from the specific phosphorylation by virus-encoded thymidine kinase, which is not present in uninfected cells. This selective activation leads to a higher concentration of the active form within infected cells, enhancing its efficacy while minimizing toxicity to normal cells. Additionally, it has shown potential cytostatic effects against tumor cells transduced with viral thymidine kinase genes, suggesting applications in cancer therapy .
The synthesis of 5-(2-Bromovinyl)-2'-deoxyuridine-5'-triphosphate typically involves multiple steps:
- Synthesis of 5-(2-Bromovinyl)-2'-deoxyuridine: This initial step involves the bromination of deoxyuridine at the 5-position.
- Phosphorylation: The resulting nucleoside is then phosphorylated to form the triphosphate using phosphoramidite chemistry or enzymatic methods.
- Purification: The final product is purified using chromatographic techniques to ensure high purity suitable for biological applications .
Interaction studies have demonstrated that 5-(2-Bromovinyl)-2'-deoxyuridine-5'-triphosphate interacts specifically with viral DNA polymerases. The compound acts as a competitive inhibitor, which leads to the termination of DNA chain elongation during viral replication. These interactions have been crucial in understanding how nucleoside analogs can be designed to target viral enzymes selectively without affecting host cell functions .
Several compounds share structural or functional similarities with 5-(2-Bromovinyl)-2'-deoxyuridine-5'-triphosphate. Here are some notable examples:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Acyclovir | Purine analog | Primarily used for herpes simplex virus infections; less selective than bromovinyl derivative. |
| Sorivudine | Similar bromovinyl group | Effective against herpes zoster; less potent than 5-(2-bromovinyl)-2'-deoxyuridine-5'-triphosphate. |
| 2-Fluoro-2'-deoxyuridine-5'-triphosphate | Fluorinated analog | Increased stability in vivo; used in RNA constructs. |
| (E)-5-(2-Bromovinyl)uracil | Degradation product | Active against dihydropyrimidine dehydrogenase; potential anticancer properties. |
The uniqueness of 5-(2-Bromovinyl)-2'-deoxyuridine-5'-triphosphate lies in its selective activation by viral enzymes and its potent inhibitory effects on specific viral DNA polymerases, making it a valuable compound in both therapeutic and research contexts .








